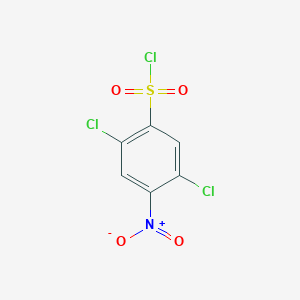
Acide 2-(2H-tétrazol-2-yl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylique
Vue d'ensemble
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . The tetrazole group is often used in pharmaceuticals due to its bioisosteric similarity to the carboxylic acid group .
Synthesis Analysis
Tetrazoles can be synthesized through several methods. One common method is the reaction of azides with nitriles under harsh conditions, a process known as the Huisgen cycloaddition . Another method involves the Cu(I) catalyzed N2 arylation of tetrazole, which effectively prepares 2-(2H-Tetrazol-2-yl)benzoic acids and analogs with moderate yields from 2-halobenzoic acid substrates .Molecular Structure Analysis
The tetrazole ring is planar and aromatic, capable of donating or accepting protons, which makes it a useful moiety in many pharmaceuticals . It is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the N1, N2, or C5 positions .Physical and Chemical Properties Analysis
Tetrazoles are generally stable under normal conditions, but they can decompose and emit toxic nitrogen fumes when heated . They are soluble in water and other polar solvents .Applications De Recherche Scientifique
Conception de médicaments pharmaceutiques
La partie tétrazole est un bioisostère du groupe carboxylate, ce qui signifie qu'elle peut imiter les propriétés de ce dernier dans les systèmes biologiques . Cela fait du composé un échafaudage précieux dans la conception de nouveaux médicaments pharmaceutiques, en particulier dans le développement d'antagonistes des récepteurs de l'angiotensine II, qui sont utilisés pour traiter l'hypertension artérielle.
Synthèse organique
La capacité du composé à subir une arylation N2 régiosélective catalysée par Cu(I) en fait un intermédiaire utile en synthèse organique . Il peut être utilisé pour préparer divers analogues d'acide benzoïque, qui sont des blocs de construction clés dans la synthèse de molécules organiques plus complexes.
Chimie "click"
Le groupe tétrazole est connu pour sa participation aux réactions de chimie "click", qui sont largement utilisées pour fixer de petites molécules à des biomolécules de manière très sélective et efficace . Cela peut être particulièrement utile dans le domaine de la bioconjugaison, qui est essentielle pour développer des systèmes d'administration ciblée de médicaments.
Études d'amarrage moléculaire
La structure du composé permet son utilisation dans des études d'amarrage moléculaire, qui sont cruciales pour comprendre les interactions médicament-récepteur au niveau moléculaire . Cela peut accélérer le processus de découverte de médicaments en prédisant les affinités de liaison des candidats médicaments.
Mécanisme D'action
Target of Action
It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
The structure of the compound was confirmed as 2-(2H-Tetrazol-2-yl)benzoic acid, with the coupling via the N2-position of the tetrazole ring . This suggests that the compound might interact with its targets via the tetrazole ring.
Biochemical Pathways
Compounds with tetrazole moieties are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Pharmacokinetics
It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Some synthesized compounds with tetrazole moieties showed significant cytotoxic effects .
Action Environment
The preparation of the compound involves cu (i) catalyzed c–n coupling of 2-iodo or 2-bromo benzoic acids with 5- (ethylthio)-1h-tetrazole followed by reductive cleavage of the thioether bond . This suggests that the synthesis and stability of the compound could be influenced by environmental conditions such as temperature and the presence of certain chemicals.
Safety and Hazards
While specific safety data for “2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is not available, it’s important to note that tetrazoles can be explosive and should be handled with care . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases .
Orientations Futures
Propriétés
IUPAC Name |
2-(tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-12-5-11-13-14/h5H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHUGBSZNHODFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3N=CN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















